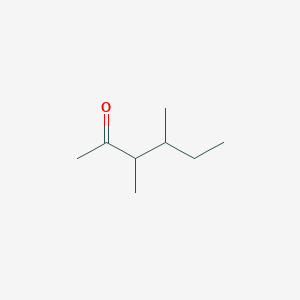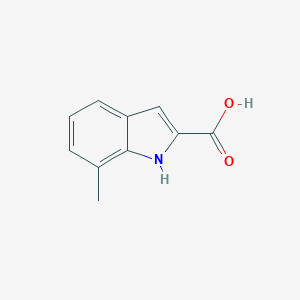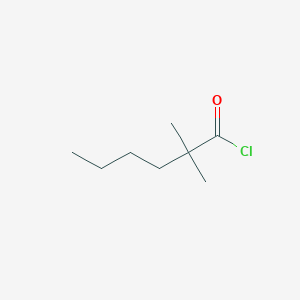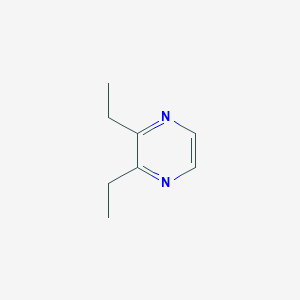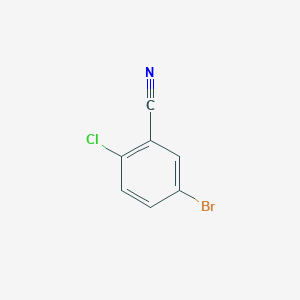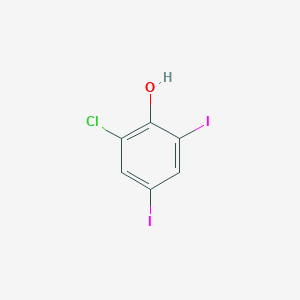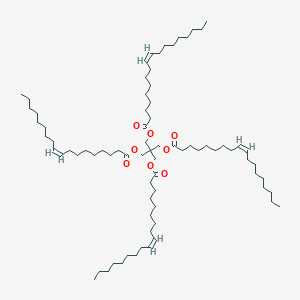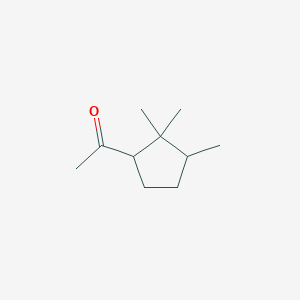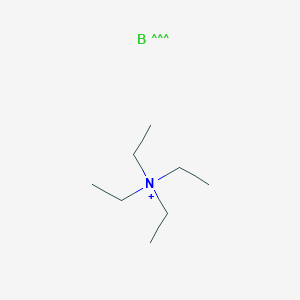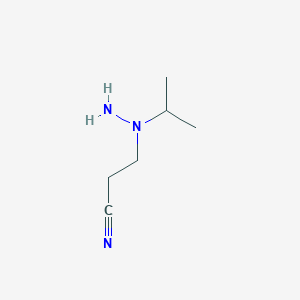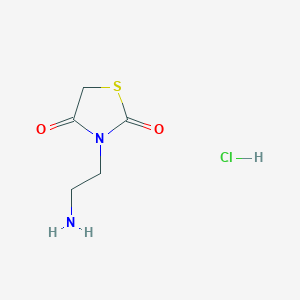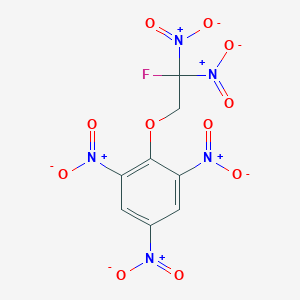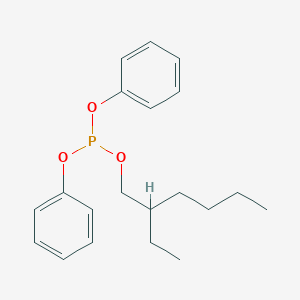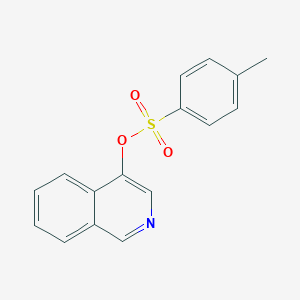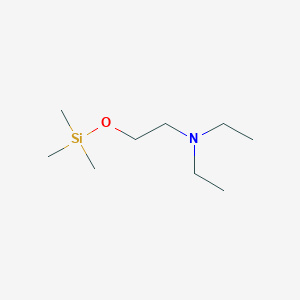
(2-Diethylaminoethoxy)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Diethylaminoethoxy)trimethylsilane, also known as DEETMS, is a chemical compound that is widely used in scientific research applications. It is a silane derivative that has been used as a reagent in organic synthesis, as well as a ligand in coordination chemistry. DEETMS has also been found to have potential applications in the field of pharmacology due to its unique properties.
Mechanism Of Action
The mechanism of action of (2-Diethylaminoethoxy)trimethylsilane is not well understood, but it is believed to act as a nucleophilic catalyst in organic reactions. It has also been found to have potential applications as a ligand in coordination chemistry, due to its ability to form stable complexes with metal ions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (2-Diethylaminoethoxy)trimethylsilane. However, it has been found to be relatively non-toxic and has not been associated with any significant adverse effects in laboratory animals.
Advantages And Limitations For Lab Experiments
One of the primary advantages of (2-Diethylaminoethoxy)trimethylsilane is its high reactivity, which makes it useful in a wide variety of organic synthesis applications. However, its reactivity also makes it potentially hazardous to work with, and it must be handled with care. Additionally, (2-Diethylaminoethoxy)trimethylsilane is relatively expensive, which can limit its use in some laboratory settings.
Future Directions
There are several potential future directions for research on (2-Diethylaminoethoxy)trimethylsilane. One area of interest is its potential applications in the field of pharmacology. (2-Diethylaminoethoxy)trimethylsilane has been found to have unique properties that may make it useful in the development of new drugs or drug delivery systems. Additionally, further research is needed to better understand the mechanism of action of (2-Diethylaminoethoxy)trimethylsilane and its potential applications in organic synthesis and coordination chemistry.
Synthesis Methods
The synthesis of (2-Diethylaminoethoxy)trimethylsilane involves the reaction of trimethylchlorosilane with diethylaminoethanol in the presence of a base. The resulting product is a clear liquid that is highly reactive and must be stored under an inert atmosphere.
Scientific Research Applications
(2-Diethylaminoethoxy)trimethylsilane has been used in a variety of scientific research applications, including as a reagent in organic synthesis. It has been found to be useful in the preparation of a variety of compounds, including siloxanes, silanes, and silyl enol ethers.
properties
CAS RN |
17048-35-0 |
|---|---|
Product Name |
(2-Diethylaminoethoxy)trimethylsilane |
Molecular Formula |
C9H23NOSi |
Molecular Weight |
189.37 g/mol |
IUPAC Name |
N,N-diethyl-2-trimethylsilyloxyethanamine |
InChI |
InChI=1S/C9H23NOSi/c1-6-10(7-2)8-9-11-12(3,4)5/h6-9H2,1-5H3 |
InChI Key |
WPKGWCLLPDCEQS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C)(C)C |
Canonical SMILES |
CCN(CC)CCO[Si](C)(C)C |
Other CAS RN |
17048-35-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



